3-(3-Fluoropyridin-4-yl)isoxazol-5-amine: Structural Impact on S1P1 Agonist Selectivity
The 3-fluoropyridine moiety is a key structural feature for achieving selectivity for the S1P1 receptor over the S1P3 subtype, a critical requirement for avoiding cardiovascular side effects. In a related pyridyl-isoxazole series, the specific substitution pattern of the pyridine ring was essential for this selectivity profile [1].
| Evidence Dimension | Receptor Subtype Selectivity (S1P1 vs S1P3) |
|---|---|
| Target Compound Data | Data for 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine not available. |
| Comparator Or Baseline | Pyridyl-isoxazole analog 5b from Buzard et al. (2016) exhibited potent S1P1 agonism and selectivity over S1P3. |
| Quantified Difference | Not directly quantifiable for the target compound. |
| Conditions | In vitro receptor binding and functional assays, in vivo rodent arthritis model. |
Why This Matters
For procurement in drug discovery programs targeting S1P1, the 3-fluoropyridin-4-yl motif is a validated structural feature for achieving the required selectivity profile.
- [1] Buzard, D. J., Kim, S. H., Lopez, L., Kawasaki, A., Zhu, X., Moody, J., Thoresen, L., Calderon, I., Ullman, B., Han, S., Lehmann, J., Gharbaoui, T., Sengupta, D., Calvano, L., Montalban, A. G., Ma, Y.-A., Sage, C., Gao, Y., Semple, G., Edwards, J., Barden, J., Morgan, M., Chen, W., Usmani, K., Chen, C., Sadeque, A., Christopher, R. J., Thatte, J., Fu, L., Solomon, M., Mills, D., Whelan, K., Al-Shamma, H., Gatlin, J., Le, M., Gaidarov, I., Anthony, T., Unett, D. J., Blackburn, A., Rueter, J., Stirn, S., Behan, D. P., & Jones, R. M. (2016). Identification and synthesis of potent and selective pyridyl-isoxazole based agonists of sphingosine-1-phosphate 1 (S1P1). Bioorganic & Medicinal Chemistry Letters, 26(11), 2681-2685. View Source
